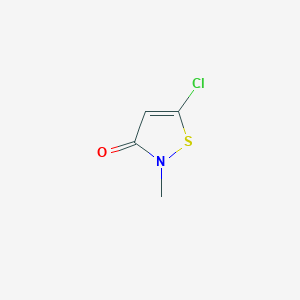
5-Chloro-2-methyl-4-isothiazolin-3-one
Übersicht
Beschreibung
5-Chloro-2-methyl-4-isothiazolin-3-one, also known as Methylchloroisothiazolinone (MCI), is a preservative that’s active against bacteria, yeast, and fungi . It’s used in the manufacture of water-based cosmetics and personal care products . In pure form or in high concentrations, it is a skin and membrane irritant and causes chemical burns .
Synthesis Analysis
The synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one has been investigated in the context of its use as a biocide in aircraft fuel systems . The study assessed the effectiveness of CMIT against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methyl-4-isothiazolin-3-one is C4H4ClNOS . The molecular weight is 149.60 .Chemical Reactions Analysis
The reaction of 5-Chloro-2-methyl-4-isothiazolin-3-one with glutathione and sulfate has been studied . Electrochemical studies were conducted to determine the impact of CMIT on the 7B04 aluminum alloy .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-4-isothiazolin-3-one is a white solid that melts near room temperature . It has a density of 1.02 g/cm^3 .Wissenschaftliche Forschungsanwendungen
1. Control of Microbial Growth in Aircraft Fuel Systems
- Application Summary: CMIT is used as a biocide in aircraft fuel systems to control microbial growth, which is a rarely studied area due to the unique properties of such systems .
- Methods of Application: The study assessed the effectiveness of CMIT against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests . Electrochemical studies were conducted to determine the impact of CMIT on the 7B04 aluminum alloy .
- Results: CMIT showed good activity against the microbial isolates. It acted as a cathodic inhibitor and exhibited certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg L −1 and 60 mg L −1, respectively .
2. Biocides in Water-Containing Solutions
- Application Summary: CMIT is used in a formulation with Methylisothiazolinone (MIT) in a 3:1 mixture sold commercially as Kathon . This mixture is used for controlling microbial growth in water-containing solutions .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in water-containing solutions .
- Results: The results or outcomes of this application are not specified in the source .
3. Isothiazolinone Biocides
- Application Summary: Isothiazolinones, including CMIT, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .
- Methods of Application: The specific methods of application are not detailed in the source, but they are typically used as additives in various products .
- Results: Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .
4. Antimicrobial Preservative in Spice Analysis
- Application Summary: CMIT may be used as an antimicrobial preservative for the analysis of Ochratoxin A in spices .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in tandem immunoassay columns followed by confirmation by high-performance liquid chromatography technique .
- Results: The results or outcomes of this application are not specified in the source .
5. Preservative in Non-Formalin Products for Wallpaper Adhesives
- Application Summary: CMIT is used as a preservative in non-formalin products for wallpaper adhesives .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in gas chromatography technique .
- Results: The results or outcomes of this application are not specified in the source .
6. Ingredient in Personal Care Products and Cosmetics
- Application Summary: CMIT is found in many water-based personal care products and cosmetics . It is also used in glue production, detergents, paints, fuels, and other industrial processes .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in combination with other preservatives including ethylparaben, benzalkonium chloride, bronopol, and phenoxyethanol .
- Results: Despite its effectiveness as a biocide, CMIT can cause allergic reactions in some people .
7. Control of Microbial Problems in Aircraft Fuel Systems
- Application Summary: CMIT is used as a biocide in aircraft fuel systems to control microbial problems .
- Methods of Application: The study assessed the effectiveness of CMIT against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests . Electrochemical studies were conducted to determine the impact of CMIT on the 7B04 aluminum alloy .
- Results: CMIT showed good activity against the microbial isolates. It acted as a cathodic inhibitor and exhibited certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg L −1 and 60 mg L −1, respectively .
8. Preservative in Cosmetics and Personal Care Products
- Application Summary: CMIT is found in many water-based personal care products and cosmetics . It is also used in glue production, detergents, paints, fuels, and other industrial processes .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in combination with other preservatives including ethylparaben, benzalkonium chloride, bronopol, and phenoxyethanol .
- Results: Despite its effectiveness as a biocide, CMIT can cause allergic reactions in some people .
9. Antimicrobial Preservative in Wallpaper Adhesives
- Application Summary: CMIT is used as a preservative in non-formalin products for wallpaper adhesives .
- Methods of Application: The specific methods of application are not detailed in the source, but it is typically used in gas chromatography technique .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26530-03-0 (hydrochloride) | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9034286 | |
| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.018 mm Hg at 25 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
5-Chloro-2-methyl-4-isothiazolin-3-one | |
Color/Form |
Crystals from ligroin (60-90 °C) | |
CAS RN |
26172-55-4 | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchloroisothiazolinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCHLOROISOTHIAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
54-55 °C | |
| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)




